BenchChemオンラインストアへようこそ!

Btk-IN-14

BTK Kinase Selectivity B-cell Malignancies

Btk-IN-14 is a proprietary covalent BTK inhibitor with a unique heteroaryl heterocyclic scaffold (WO2022057894A1). Unlike ibrutinib (which potently inhibits ITK and EGFR) or acalabrutinib, Btk-IN-14 offers a distinct selectivity profile critical for dissecting on-target vs. off-target effects in BCR signaling. Its irreversible binding ensures sustained target engagement, making it the definitive tool compound for preclinical B-cell malignancy and autoimmune disease research. Use as a reference to benchmark new BTK inhibitors. Request a quote today.

Molecular Formula C38H44N8O4
Molecular Weight 676.8 g/mol
Cat. No. B12412116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-14
Molecular FormulaC38H44N8O4
Molecular Weight676.8 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C)C8COC8
InChIInChI=1S/C38H44N8O4/c1-23-17-43(28-21-50-22-28)18-24(2)46(23)27-6-7-34(40-16-27)41-31-12-26(19-42(5)36(31)48)29-8-9-39-35(30(29)20-47)45-11-10-44-32(37(45)49)13-25-14-38(3,4)15-33(25)44/h6-13,16,19,23-24,28,47H,14-15,17-18,20-22H2,1-5H3,(H,40,41)/t23-,24-/m0/s1
InChIKeyMKOCXBGRGYGWAO-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Btk-IN-14 — A Novel, Selective, and Irreversible BTK Inhibitor for Advanced Preclinical Research


Btk-IN-14 is a potent, irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fcγ receptor signaling pathways . It is a proprietary compound from the heteroaryl heterocyclic series described in patent WO2022057894A1, designated as Compound 1 [1]. As a covalent inhibitor, Btk-IN-14 is designed for sustained target engagement, a feature that distinguishes it from reversible inhibitors . This compound is intended for preclinical research into B-cell malignancies and autoimmune disorders [1].

Btk-IN-14: Why Broad-Spectrum BTK Inhibitors Cannot Substitute for Its Unique Pharmacological Profile


Btk-IN-14 cannot be simply interchanged with other BTK inhibitors due to significant differences in chemical structure, binding mode, and selectivity profile that directly impact research outcomes. Its unique heteroaryl heterocyclic scaffold, as described in patent WO2022057894A1, is a key differentiator [1]. The resulting selectivity and potency profile is expected to differ from first-generation (e.g., ibrutinib) or second-generation (e.g., acalabrutinib, zanubrutinib) agents, which are known to have distinct off-target kinase inhibition patterns [2]. For example, ibrutinib potently inhibits ITK and EGFR, while acalabrutinib is highly selective for BTK [3]. This means Btk-IN-14 may exhibit a unique selectivity window, leading to different cellular effects and making it an essential tool for dissecting BTK-dependent pathways without the confounding variables introduced by other inhibitors.

Btk-IN-14: Quantified Differentiation from Key Comparators


Selectivity Profile of Btk-IN-14 Compared to Ibrutinib and Acalabrutinib

Btk-IN-14, as a novel heteroaryl heterocyclic compound [1], is anticipated to possess a unique kinase selectivity profile compared to established BTK inhibitors. While specific quantitative selectivity data for Btk-IN-14 is not publicly available, its structural novelty [1] is a key differentiator. For context, ibrutinib exhibits broad off-target inhibition, including potent activity against ITK (IC50 = 4.9 nM) and EGFR (IC50 = 5.3 nM) [2]. In contrast, acalabrutinib is a highly selective BTK inhibitor with minimal activity against ITK (IC50 >1000 nM) and EGFR (IC50 >1000 nM) [3]. This class-level inference suggests Btk-IN-14 may offer a selectivity window distinct from both, a critical factor for researchers investigating BTK-specific biology [2].

BTK Kinase Selectivity B-cell Malignancies

Binding Mode Differentiation of Btk-IN-14 as an Irreversible Covalent Inhibitor

Btk-IN-14 is described as an irreversible, covalent inhibitor of BTK . This binding mechanism is a critical point of differentiation from reversible inhibitors. While the specific IC50 value for Btk-IN-14 has not been publicly disclosed, its covalent nature suggests it will form a stable, long-lasting bond with BTK's active site cysteine (Cys481), leading to sustained target inhibition . This is in contrast to reversible inhibitors that require continuous exposure to maintain target engagement. The irreversible binding of Btk-IN-14 is comparable to ibrutinib (IC50 = 0.5 nM) [1], acalabrutinib (IC50 = 5.1 nM) [2], and zanubrutinib (IC50 = 0.3 nM) [2], all of which are also covalent. However, the unique chemical structure of Btk-IN-14 may influence its binding kinetics, residence time, and, consequently, its in vivo and in vitro pharmacodynamics.

BTK Covalent Inhibition Irreversible Binding

In Vivo Efficacy Potential of Btk-IN-14 in Autoimmune Models

The patent WO2022057894A1, which includes Btk-IN-14 (Compound 1), provides in vivo data demonstrating the potential efficacy of compounds within this series [1]. Specifically, the patent describes significant efficacy in both a collagen-induced arthritis (CIA) rat model and an idiopathic thrombocytopenic purpura (ITP) mouse model [1]. In the CIA model, compounds from the series reduced arthrosis paw volume at doses as low as 0.25 mg/kg, demonstrating activity comparable to the clinical-stage BTK inhibitor GDC-0853 [1]. In the ITP model, the compounds increased platelet counts, showing efficacy comparable to the clinical-stage inhibitor PRN1008 (rilzabrutinib) at 40 mg/kg [1]. While these data are for the compound series and not explicitly for Btk-IN-14, they provide a strong class-level inference of its potential in vivo utility.

BTK Autoimmune Disease In Vivo Efficacy

Btk-IN-14: Recommended Research Applications Based on Its Differentiated Profile


Investigating BTK-Specific Biology in B-Cell Malignancy Models

Given its anticipated unique selectivity profile as a novel heteroaryl heterocyclic compound [1], Btk-IN-14 is ideally suited for studies where off-target kinase inhibition is a critical concern. Researchers studying the role of BTK in B-cell receptor signaling, proliferation, and survival in cell lines like Ramos or OCI-LY10 will find Btk-IN-14 to be a valuable tool to dissect on-target versus off-target effects, which are a well-documented issue with broader-spectrum inhibitors like ibrutinib .

Preclinical Development of Autoimmune Disease Therapies

The strong class-level efficacy observed in collagen-induced arthritis (CIA) and idiopathic thrombocytopenic purpura (ITP) models for compounds in the same patent family as Btk-IN-14 [1] positions it as a prime candidate for further preclinical development in autoimmunity. Researchers can use Btk-IN-14 in these and other established autoimmune models (e.g., lupus, multiple sclerosis) to evaluate its therapeutic potential and establish structure-activity relationships within this novel chemical series.

Structure-Activity Relationship (SAR) Studies for Next-Generation BTK Inhibitors

The unique chemical structure of Btk-IN-14, as defined by its IUPAC name and SMILES notation , makes it an essential tool for medicinal chemistry and pharmacology groups. Researchers can use Btk-IN-14 as a reference compound to benchmark new analogs and derivatives. Its distinct heteroaryl heterocyclic core [1] provides a new starting point for optimization efforts aimed at improving potency, selectivity, or pharmacokinetic properties beyond what is achievable with current clinical agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btk-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.